molecular formula C7H9BrN2O B13604684 3-Bromo-2-(hydrazinylmethyl)phenol

3-Bromo-2-(hydrazinylmethyl)phenol

Cat. No.: B13604684
M. Wt: 217.06 g/mol
InChI Key: WQQMIZKOSVPNID-UHFFFAOYSA-N
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Description

3-Bromo-2-(hydrazinylmethyl)phenol is a brominated phenolic compound featuring a hydrazinylmethyl (–CH₂–NH–NH₂) substituent at the 2-position and a bromine atom at the 3-position of the aromatic ring. The hydrazinylmethyl group introduces unique reactivity due to its nucleophilic hydrazine moiety, enabling applications in coordination chemistry, pharmaceutical intermediates, and coupling reactions.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

3-bromo-2-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9BrN2O/c8-6-2-1-3-7(11)5(6)4-10-9/h1-3,10-11H,4,9H2

InChI Key

WQQMIZKOSVPNID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CNN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(hydrazinylmethyl)phenol typically involves the bromination of 2-(hydrazinylmethyl)phenol. One common method is the electrophilic bromination of phenols using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(hydrazinylmethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-(hydrazinylmethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hydrazinylmethyl)phenol involves its interaction with molecular targets such as enzymes and proteins. The hydrazinylmethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Bromo-2-(hydrazinylmethyl)phenol with key analogs, emphasizing substituent effects:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound –Br, –CH₂–NH–NH₂ 218.03 (calculated) Potential nucleophilic reactivity
3-Bromo-2-(hydroxymethyl)phenol –Br, –CH₂–OH 203.01 Suzuki–Miyaura cross-coupling
3-Bromo-2-(trifluoromethyl)phenol –Br, –CF₃ 241.01 High acidity (electron-withdrawing)
3-Amino-2-bromophenol –Br, –NH₂ 188.02 Antimicrobial precursor
3-Bromo-2-[benzothiazolylimino]phenol –Br, –CH=N–benzothiazole ~330 (estimated) Anti-tubercular activity
Key Observations:
  • Hydrazinylmethyl vs. Hydroxymethyl: The hydrazinylmethyl group offers nucleophilic reactivity for forming hydrazones or coordination complexes, whereas the hydroxymethyl group in 3-Bromo-2-(hydroxymethyl)phenol facilitates cross-coupling reactions (e.g., Suzuki–Miyaura) .
  • Electron Effects: The trifluoromethyl group in 3-Bromo-2-(trifluoromethyl)phenol increases acidity (pKa ~7.13) due to strong electron withdrawal, contrasting with the electron-donating hydrazinylmethyl group, which may enhance solubility in polar solvents .
  • Bioactivity: Schiff base analogs like 3-bromo-2-[6-methylbenzothiazol-2-ylimino]methyl phenol exhibit moderate anti-tubercular activity, suggesting that the hydrazinylmethyl derivative could also serve as a pharmacophore .

Physical Properties

  • Melting Points: Bromophenol derivatives typically exhibit melting points between 107–162°C (e.g., 160–162°C for 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)-2H-indazol-3-yl)phenol) . The hydrazinylmethyl group’s hydrogen-bonding capability may elevate the melting point relative to non-polar analogs.
  • Solubility: The polar hydrazine group likely improves aqueous solubility compared to lipophilic derivatives like 3-Bromo-2-(trifluoromethoxy)phenol (density: 1.779 g/cm³) .

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